Lactosyl-C18-sphingosine

Descripción

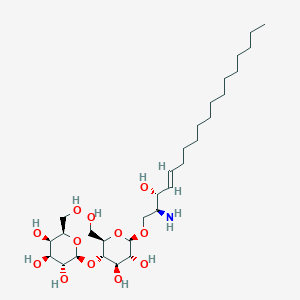

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSCOKUMZMISB-GPWKTZPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109785-20-8 | |

| Record name | Lactosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Context Within Glycosphingolipid Biochemistry

Glycosphingolipids (GSLs) are a diverse and vital class of lipids found in the cell membranes of organisms from bacteria to humans. rsc.org They consist of a ceramide backbone (a sphingosine (B13886) molecule linked to a fatty acid) and a carbohydrate chain of varying complexity. GSLs are integral to membrane structure and are centrally involved in molecular recognition and cell signaling events. avantiresearch.comrsc.org

Lactosylsphingosine, also known as lyso-lactosylceramide, occupies a specific niche in GSL metabolism. It is the deacylated form of lactosylceramide (B164483), meaning it is lactosylceramide that has had its fatty acid chain removed. avantiresearch.com This conversion is a critical step in the catabolic (breakdown) pathway of GSLs. Lactosylceramide itself is a fundamental GSL, serving as the precursor for the synthesis of a wide array of more complex GSLs, including gangliosides. avantiresearch.com

The degradation of lactosylceramide and its lyso-form, lactosylsphingosine, is facilitated by specific lysosomal enzymes. For instance, the enzyme galactocerebrosidase (GALC) is responsible for breaking down several substrates, including lactosylsphingosine. testcatalog.orgmayocliniclabs.commayocliniclabs.com A deficiency in such enzymes leads to the accumulation of their substrates, a hallmark of a group of genetic disorders known as lysosomal storage diseases. Specifically, a deficiency in the enzyme that hydrolyzes the galactose from lactosylceramide results in lactosylceramidosis, a condition characterized by the accumulation of this GSL. caymanchem.com

Fundamental Significance in Cellular Processes

Lactosylsphingosine is more than just a metabolic intermediate; it is an active signaling molecule with profound effects on various cellular functions. Its accumulation can trigger a cascade of events that disrupt cellular homeostasis.

One of the most significant roles of lactosylsphingosine is its involvement in the pathology of certain lysosomal storage disorders. In conditions like Krabbe disease, a deficiency in the GALC enzyme leads to the buildup of its substrates, including the neurotoxin psychosine (B1678307) (galactosylsphingosine) and lactosylsphingosine. testcatalog.orgmayocliniclabs.com While psychosine is considered the primary toxic metabolite in Krabbe disease, the accumulation of other lyso-GSLs like lactosylsphingosine also contributes to the cellular pathology. nih.govresearchgate.netucl.ac.uk

Research has illuminated several mechanisms through which lactosylsphingosine exerts its effects:

Disruption of Calcium Homeostasis : Lactosylsphingosine can mobilize calcium from intracellular stores, such as the endoplasmic reticulum. caymanchem.comnih.govportlandpress.com It acts as an agonist of the ryanodine (B192298) receptor (RyaR), a major calcium-release channel. nih.govportlandpress.com This disruption of normal calcium signaling can have widespread consequences, impacting numerous cellular processes that are dependent on precise calcium regulation. nih.govportlandpress.com

Enzyme Modulation : Lactosylsphingosine can influence the activity of various enzymes. It has been shown to inhibit CTP:phosphocholine cytidylyltransferase (CCT) activity. google.com However, studies on its effect on other enzymes, such as Src-mediated phosphorylation, have found it to be ineffective compared to other sphingosine (B13886) derivatives. nih.gov

Lysosomal Dysfunction : The accumulation of lyso-GSLs, including lactosylsphingosine, can lead to lysosomal impairment. ucl.ac.uksmolecule.com This includes alterations in lysosomal pH, which can disrupt the function of the organelle responsible for cellular waste breakdown and recycling. ucl.ac.ukplos.org

Cellular Signaling and Proliferation : Like other sphingolipids, lactosylsphingosine is implicated in modulating cell signaling pathways that control cell proliferation, differentiation, and adhesion. avantiresearch.comsmolecule.com It has been investigated for its potential role in cancer, where it may be involved in processes related to tumor growth and drug resistance. smolecule.com

Interactive Data Table: Cellular Effects of Lactosylsphingosine

| Cellular Process | Effect of Lactosylsphingosine | Key Protein/Enzyme Involved | Associated Condition (if applicable) |

| Calcium Signaling | Mobilizes Ca2+ from intracellular stores | Ryanodine Receptor (RyaR) | Lysosomal Storage Diseases |

| Enzyme Activity | Inhibition | CTP:phosphocholine cytidylyltransferase (CCT) | Not specified |

| Lysosomal Function | Impairment, altered pH | Not specified | Lysosomal Storage Diseases |

| Cell Signaling | Modulation of proliferation and adhesion | Not specified | Cancer |

The Pivotal Role of Lactosylsphingosine in Glycosphingolipid Metabolism: Synthesis and Catabolism

Lactosylsphingosine, a glycosphingolipid composed of a sphingosine base linked to a lactose (B1674315) disaccharide, occupies a central position in the intricate network of glycosphingolipid (GSL) metabolism. While its acylated counterpart, lactosylceramide (B164483), is a well-known branching point for the synthesis of major GSL series, lactosylsphingosine itself serves as a crucial substrate in both the construction and breakdown of these complex molecules. This article delineates the biosynthetic and catabolic pathways of lactosylsphingosine, focusing on modern synthetic methodologies and its metabolic fate within the lysosome.

Cellular and Molecular Mechanisms of Lactosylsphingosine Action

Modulation of Cell Signaling Pathways

Lactosylsphingosine influences key signaling networks that govern cellular growth, metabolism, and survival. Its interactions can lead to the activation of critical pathways and modulation of enzyme activities.

The accumulation of lactosylsphingosine has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade. smolecule.com The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. nih.govembopress.org Activation of mTORC1 by lactosylsphingosine can lead to significant downstream consequences, including alterations in autophagy and lysosomal function. smolecule.com While the precise molecular steps linking lactosylsphingosine to mTORC1 are still under investigation, this activation represents a critical mechanism by which the lipid can disrupt cellular homeostasis. The mTORC1 complex itself integrates various upstream signals, often culminating in the activation of the small GTPase Rheb, which directly binds to and activates mTORC1. nih.gov

Lactosylsphingosine interacts with and influences the activity of several enzymes involved in lipid metabolism. smolecule.comcreative-diagnostics.com A key enzyme in this context is acid ceramidase (AC). smolecule.com Under normal physiological conditions, acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. ucl.ac.uk However, in the context of lysosomal lipid accumulation, such as in certain glycosphingolipidoses, acid ceramidase may exhibit broadened substrate specificity. uva.nl It is suggested that AC can catalyze an alternative reaction, de-acylating accumulated glycosphingolipids to form their corresponding lyso-derivatives, such as glucosylsphingosine (B128621). ucl.ac.ukuva.nl This action highlights a potential role for acid ceramidase in the pathological formation of lyso-glycosphingolipids.

Furthermore, the catabolism of lactosylsphingosine itself is managed by other lipid metabolism enzymes. In vitro studies have shown that lactosylsphingosine is hydrolyzed by two beta-galactosidases, likely lactosylceramidase I and lactosylceramidase II. nih.gov

Table 1: Influence of Lactosylsphingosine on Lipid Metabolism Enzymes

| Enzyme | Role in Relation to Lactosylsphingosine | Research Finding | Citation |

|---|---|---|---|

| Acid Ceramidase (AC) | Potential role in the formation of lyso-glycosphingolipids. | May exhibit broadened substrate specificity during lysosomal lipid accumulation, de-acylating glycosphingolipids. | smolecule.comucl.ac.ukuva.nl |

| Lactosylceramidase I & II | Catabolism (hydrolysis) of lactosylsphingosine. | Two beta-galactosidases have been identified to hydrolyze lactosylsphingosine in vitro. | nih.gov |

Protein kinases are crucial enzymes that regulate a vast array of cellular processes through the phosphorylation of substrate proteins. neb.comcusabio.com The Src family of non-receptor tyrosine kinases, in particular, is involved in signaling pathways that control cell growth, migration, and survival. elifesciences.orgpromega.com Research investigating the modulation of Src kinase activity by various sphingosine derivatives has yielded specific insights into the action of lactosylsphingosine. In a study examining the Src-mediated phosphorylation of substrates like beta-casein, lactosylsphingosine, along with glucosylsphingosine, was found to be ineffective at stimulating this activity. nih.gov This was in contrast to galactosyl-sphingosine (psychosine), which demonstrated a stimulatory effect. nih.gov This finding suggests a high degree of specificity in the interaction between sphingolipids and the Src kinase signaling pathway, with lactosylsphingosine not appearing to be a significant modulator of Src kinase activity under the tested conditions. nih.gov

Regulation of Intracellular Calcium Homeostasis

Lactosylsphingosine plays a direct role in modulating the concentration of intracellular calcium ([Ca2+]i), a ubiquitous second messenger that controls a multitude of cellular functions. It achieves this primarily through its interaction with key calcium channels and pumps located on the endoplasmic and sarcoplasmic reticulum.

The ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum (SR/ER). frontiersin.orgmdpi.com Studies on lyso-glycosphingolipids have demonstrated that lactosylsphingosine acts as an agonist of the ryanodine receptor. nih.govportlandpress.com In experiments using rat brain microsomes, both lactosylsphingosine and galactosylsphingosine were shown to mobilize calcium, an effect attributed to their agonistic action on RyR channels. nih.govportlandpress.comresearchgate.net This Ca2+ mobilization occurred at significantly higher concentrations than those required for glucosylceramide to sensitize the RyR, indicating a direct but less potent activation mechanism compared to the sensitizing effect of the parent glycosphingolipid. nih.govportlandpress.com The activation of RyRs by lactosylsphingosine can lead to an increase in cytosolic calcium levels, which has been proposed to contribute to cellular dysfunction in diseases where this lipid accumulates. ucl.ac.ukevandrofanglab.com

The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a pump that actively transports calcium from the cytosol back into the ER, playing a crucial role in maintaining low cytosolic calcium levels and replenishing ER stores. Research indicates that while lactosylsphingosine acts as a RyR agonist, it does not appear to directly induce Ca2+ release via the SERCA pump mechanism. nih.govportlandpress.com However, a surprising and significant finding is the ability of lactosylsphingosine to counteract the effects of SERCA inhibitors. nih.govportlandpress.com Studies have shown that lactosylsphingosine, along with other lyso-glycosphingolipids, can reverse the inhibition of SERCA caused by thapsigargin, a specific and potent inhibitor of the pump. nih.govportlandpress.com This suggests that lactosylsphingosine may interact with the SERCA pump or its microenvironment in a way that overcomes the inhibitory action of thapsigargin, a finding with important implications for understanding the complex regulation of calcium homeostasis during pathological lipid accumulation.

Table 2: Lactosylsphingosine's Role in Calcium Homeostasis

| Cellular Component | Interaction with Lactosylsphingosine | Observed Effect | Citation |

|---|---|---|---|

| Ryanodine Receptor (RyR) | Agonism | Mobilizes Ca2+ from the endoplasmic reticulum. | nih.govportlandpress.comresearchgate.net |

| SERCA Pump | No direct Ca2+ release; reverses inhibition. | Reverses the inhibition of the SERCA pump by thapsigargin. | nih.govportlandpress.com |

Impact on Cellular Processes and Organelle Function

Lactosylsphingosine plays a significant role in modulating fundamental cellular activities such as proliferation and differentiation. smolecule.com Its effects are context-dependent and can vary between different cell types. Studies have implicated lactosylsphingosine in processes linked to tumorigenesis, including cell proliferation, migration, and adhesion. smolecule.com In contrast, research on Fabry disease noted that while the related compound globotriaosylsphingosine (lyso-Gb3) markedly promotes the proliferation of smooth muscle cells, lactosylsphingosine had no such stimulating effect at the tested concentrations. pnas.orgresearchgate.net

In the context of neurodevelopment and disease, the impact of related lysosphingolipids on progenitor cells is critical. For instance, psychosine (B1678307) (galactosylsphingosine), which accumulates in Krabbe disease, has been shown to suppress the cell division and differentiation of oligodendrocyte progenitor cells (O-2A/OPCs) into mature oligodendrocytes, even at non-lethal concentrations. worthington-biochem.com Given the structural similarity and shared mechanisms of lysosomal disruption among lysosphingolipids, it is plausible that lactosylsphingosine could exert similar inhibitory effects on the proliferation and differentiation of specific cell lineages, contributing to the pathology of certain lysosomal storage disorders. ucl.ac.uk

| Compound | Cell Type | Observed Effect on Proliferation | Reference |

|---|---|---|---|

| Lactosylsphingosine | General (Tumorigenesis Models) | Potentially promotes proliferation | smolecule.com |

| Lactosylsphingosine | Smooth Muscle Cells | No stimulating effect observed | pnas.orgresearchgate.net |

| Globotriaosylsphingosine (Lyso-Gb3) | Smooth Muscle Cells | Markedly promotes proliferation | pnas.orgresearchgate.net |

| Psychosine (Galactosylsphingosine) | Oligodendrocyte Progenitor Cells | Suppresses cell division | worthington-biochem.com |

The influence of lactosylsphingosine extends to the regulation of cell adhesion and migration. These processes are fundamental to physiological events like immune responses and development, as well as pathological conditions such as cancer metastasis. Lactosylsphingosine has been suggested to be involved in cellular mechanisms linked to cell migration and adhesion. smolecule.com The broader family of glycosphingolipids, to which lactosylsphingosine belongs, are known components of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signaling molecules. frontiersin.org By altering the composition and stability of these rafts, lactosylsphingosine can influence the function of adhesion molecules and receptors, thereby modulating cell-cell and cell-matrix interactions. For example, lactosylceramide (B164483), the acylated precursor to lactosylsphingosine, is important for the activation of platelet endothelial cell adhesion molecule-1 (PECAM-1), which facilitates the adhesion and movement of monocytes and lymphocytes. caymanchem.com

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is implicated in numerous diseases. Lactosylsphingosine accumulation can impact this pathway. smolecule.com Studies have shown that its accumulation can activate signaling cascades like the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a key negative regulator of autophagy. smolecule.com The impairment of autophagy is a common feature in lysosomal storage disorders where sphingolipid metabolism is defective. mdpi.com For instance, in Gaucher disease, the accumulation of glucosylceramide and glucosylsphingosine is linked to impaired autophagy. mdpi.com The disruption of lysosomal function, a direct consequence of lactosylsphingosine accumulation, can further impede the fusion of autophagosomes with lysosomes, thereby halting the final stages of the autophagic process. This interference with autophagy can lead to the buildup of toxic cellular waste, contributing to cellular dysfunction and neurodegeneration. mdpi.com

A key pathogenic mechanism of lactosylsphingosine and other related lysosphingolipids is the alteration of lysosomal pH. ucl.ac.uk These molecules, which possess a free amino group, act as cationic amphiphiles that can accumulate within the acidic environment of the lysosome. This accumulation is believed to disrupt the proton gradient maintained by the vacuolar-type H⁺-ATPase (V-ATPase). plos.org Studies on oligodendrocyte progenitor cells have demonstrated that exposure to psychosine, a structurally similar lysosphingolipid, leads to a significant and sustained increase in intralysosomal pH, from a normal acidic pH of approximately 4.8 to a more alkaline 5.6. plos.org This alkalization of the lysosome is as potent as that caused by known lysosomal disruptors like bafilomycin A and chloroquine. plos.org An elevated lysosomal pH severely compromises the activity of resident acid hydrolases, which require a highly acidic environment for optimal function. mdpi.com This enzymatic impairment hinders the degradation of various substrates, leading to their accumulation and exacerbating the lysosomal storage phenotype, ultimately contributing to cellular toxicity. ucl.ac.ukplos.org

Lysosomal Function and Homeostasis

Effects on Endocytic Import Time

Lactosylsphingosine has been shown to compromise endolysosomal transport. nih.gov Studies on oligodendrocyte progenitor cells (O-2A/OPCs) revealed that exposure to lactosylsphingosine significantly slows the rate of endocytic import. nih.gov Specifically, the time to reach half-maximal staining intensity of fluorescently labeled nanobeads, a measure of endocytic uptake, was markedly increased in cells treated with lactosylsphingosine compared to control cells. nih.gov This indicates a disruption in the normal trafficking of extracellular materials into the cell and through the endolysosomal pathway. This effect is part of a broader pattern of lysosomal dysfunction induced by certain lysosphingolipids. ucl.ac.ukworthington-biochem.com

Modulation of Cathepsin Activity

Lactosylsphingosine exposure leads to an increase in the activity of resident lysosomal proteases, specifically cathepsin B and cathepsin D. nih.govworthington-biochem.com Cathepsins are a family of proteases that are typically active within the acidic environment of the lysosome and are crucial for the degradation of proteins. biorxiv.orgmybiosource.com Elevated cathepsin activity has been observed in various lysosomal storage diseases (LSDs) and can contribute to cellular damage if these enzymes are released into the cytoplasm. worthington-biochem.comresearchgate.net Research has demonstrated that treating oligodendrocyte progenitor cells (O-2A/OPCs) with sublethal concentrations of lactosylsphingosine results in a significant increase in the activity of both cathepsin B and D. nih.govworthington-biochem.com This heightened enzymatic activity is a key indicator of lysosomal impairment caused by the accumulation of this glycosphingolipid. ucl.ac.ukworthington-biochem.com

Mitochondrial Function and Bioenergetics

The accumulation of certain glycosphingolipids can have significant consequences for mitochondrial function and cellular bioenergetics. mdpi.comnih.govfrontiersin.org While direct studies on lactosylsphingosine's specific impact on mitochondria are less detailed, research on related lysosphingolipids provides critical insights. For example, glucosylsphingosine (GlcSph), which shares structural similarities, directly impairs mitochondrial complex I activity. ucl.ac.uk This disruption leads to reduced ATP production, forcing cells to rely more on glycolysis to meet their energy demands. ucl.ac.uk At concentrations relevant to severe disease phenotypes, GlcSph exposure results in a significant reduction in ATP, which can be a terminal event for neuronal cells that have limited capacity to upregulate glycolysis. ucl.ac.ukresearchgate.net This mitochondrial dysfunction is a key contributor to the cellular pathology in diseases where these lipids accumulate. mdpi.comnih.govfrontiersin.org Dysregulation of mitochondrial function is a hallmark of many neurodegenerative and metabolic diseases. mdpi.comfrontiersin.org

Regulation of Apoptosis

Lactosylsphingosine, like other related sphingolipids, is involved in the complex regulation of apoptosis, or programmed cell death. avantiresearch.com The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is critical in determining a cell's fate. researchgate.netarvojournals.org While lactosylsphingosine's precise role is still under investigation, its accumulation is associated with cellular toxicity and can induce apoptosis. worthington-biochem.comcaymanchem.com For instance, galactosylsphingosine, a structurally similar lysosphingolipid, is known to induce cell apoptosis. caymanchem.com The accumulation of these lipids can trigger apoptotic pathways, contributing to the cell death observed in various neurodegenerative and lysosomal storage diseases. avantiresearch.commdpi.com

Immune Response Modulation

Lactosylsphingosine has been implicated in the modulation of immune responses. avantiresearch.comsmolecule.com Glycosphingolipids, in general, play significant roles in various immune processes, including antigen recognition and the modulation of immune cell function. nih.govunimi.it Sphingolipids can influence the activation of immune cells and the release of inflammatory mediators. unimi.itmdpi.com For example, gangliosides can activate microglia to produce proinflammatory mediators. nih.gov The accumulation of lactosylsphingosine has been linked to neuroinflammation, suggesting it can trigger or exacerbate inflammatory responses within the central nervous system. smolecule.com While the specific mechanisms are still being elucidated, the involvement of lactosylsphingosine in immune modulation points to its potential role in the inflammatory aspects of associated diseases. avantiresearch.comsmolecule.com

Effects on Specific Cell Types

The toxic effects of lactosylsphingosine accumulation are particularly pronounced in specific cell types, contributing to the diverse pathologies of associated diseases.

Neurons: Neurons are highly sensitive to the accumulation of toxic lysosphingolipids like lactosylsphingosine. oup.com This accumulation can lead to axonal dysfunction, neuronal degeneration, and ultimately, cell death, which are key features of many neurodegenerative lysosomal storage diseases. researchgate.netoup.com For example, lactosylsphingosine can mobilize calcium in brain microsomes, suggesting a pathway that could lead to neuropathological consequences. oup.com The sensitivity of Purkinje cells to the disease state has been noted in conditions involving glycosphingolipid accumulation. oup.com

Astrocytes: Astrocytes, crucial for maintaining brain homeostasis, are also affected by sphingolipid dysregulation. mdpi.com While direct studies on lactosylsphingosine's effects are limited, research on related compounds shows that astrocytes play a role in both the pathology and protection against neurodegeneration. nih.gov For instance, in certain conditions, astrocytes can release factors that protect neurons from oxidative stress. nih.gov However, the accumulation of lipids within astrocytes can also impair their function and contribute to the neuroinflammatory environment. nih.govmdpi.com

Macrophages: Macrophages are significantly impacted by the accumulation of glycosphingolipids. In Gaucher disease, the accumulation of glucosylceramide in macrophages leads to their transformation into "Gaucher cells". smolecule.com While not the primary accumulating lipid, lactosylsphingosine levels can also be affected. smolecule.com Macrophage activation due to lipid accumulation can lead to the release of proinflammatory cytokines, contributing to systemic inflammation. nih.govnih.gov The trafficking of fluorescently labeled lactosylceramide is altered in macrophage models of lysosomal storage diseases, highlighting the disruption of endocytic pathways in these cells. researchgate.net

Neuronal Cell Survival and Function

Lactosylsphingosine is recognized for its role in modulating neuronal cell survival and function. smolecule.com Elevated levels of this compound have been associated with lysosomal dysfunction and neuroinflammation, suggesting its involvement in the pathology of certain neurodegenerative diseases. smolecule.com Research indicates that lactosylsphingosine can impact neuronal cells by affecting critical signaling pathways and contributing to cellular stress. smolecule.comfrontiersin.org The accumulation of lactosylsphingosine may contribute to neuronal dysfunction and cell death, processes observed in various neurodegenerative conditions. frontiersin.orgresearchgate.net

Oligodendrocyte Progenitor Cell Renewal and Survival

The impact of lactosylsphingosine and related lysosphingolipids extends to oligodendrocyte progenitor cells (OPCs), the precursors to myelin-producing oligodendrocytes in the central nervous system. Studies on psychosine, a structurally similar lysosphingolipid, have shown that its accumulation can be detrimental to OPCs. plos.org Pathophysiologically relevant concentrations of psychosine are toxic to OPCs, leading to a significant decrease in their renewal potential and survival. plos.orgucl.ac.uk This toxicity is an order of magnitude greater than what is observed in immortalized glial progenitor cell lines. plos.org The vulnerability of OPCs to lysosphingolipids highlights a potential mechanism contributing to the pathology of demyelinating diseases.

Modulation of Neutrophil Function and Viability

Lactosylsphingosine has been shown to modulate the function and viability of neutrophils, which are key components of the innate immune system. targetmol.comcaymanchem.com Research has demonstrated that lactosylsphingosine, at concentrations ranging from 1 to 50 μM, reduces the viability of human neutrophils in a dose-dependent manner. targetmol.comcaymanchem.com This effect on neutrophils suggests that lactosylsphingosine may play a role in regulating inflammatory responses. nih.gov Neutrophils are essential for host defense, and their functions include phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). nih.govdovepress.com The modulation of neutrophil viability by lactosylsphingosine could therefore have significant implications for the immune response to pathogens and tissue injury.

Table 1: Effect of Lactosylsphingosine on Neutrophil Viability

| Concentration (µM) | Effect on Neutrophil Viability |

| 1-50 | Concentration-dependent reduction |

Lack of Effect on Cardiomyocyte Protein Synthesis and Proliferation

In contrast to its effects on neuronal and immune cells, lactosylsphingosine does not appear to influence protein synthesis or cell proliferation in cardiomyocytes. targetmol.comcaymanchem.com While its precursor, lactosylceramide, has been shown to promote cardiomyocyte hypertrophy by increasing protein synthesis and proliferation, lactosylsphingosine does not elicit the same response. targetmol.comcaymanchem.comnih.gov This specificity of action highlights the distinct roles that closely related sphingolipids can play in different cell types.

Lactosylsphingosine in Disease Pathophysiology

Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of over 70 distinct genetic diseases, each characterized by the accumulation of specific substrates within the lysosomes due to deficiencies in lysosomal enzymes or related proteins. nih.gov This accumulation disrupts normal cellular processes and leads to the diverse clinical manifestations seen in these disorders. nih.gov

The fundamental principle underlying LSDs is the disruption of the normal catabolic pathways within the lysosome. Lysosomes contain a host of hydrolytic enzymes that are responsible for the degradation of various macromolecules, including proteins, nucleic acids, carbohydrates, and lipids. nih.gov In LSDs, a genetic defect leads to a deficient or non-functional enzyme, causing the substrate of that enzyme to accumulate within the lysosome. nih.govresearchgate.net

The consequences of this accumulation are multifaceted and extend beyond simple storage. The accumulating substrates can lead to:

Lysosomal Enlargement: The buildup of undigested material causes the lysosomes to swell, which can physically impede other cellular organelles and disrupt cellular architecture.

Alteration of Lysosomal pH: The accumulation of certain lipids, including lyso-glycosphingolipids like lactosylsphingosine, can lead to an increase in the normally acidic pH of the lysosome. ucl.ac.uk This change in pH can further impair the function of other lysosomal enzymes, creating a vicious cycle of dysfunction.

Impaired Autophagy: The fusion of autophagosomes with dysfunctional lysosomes is often impaired, leading to an accumulation of cellular waste and damaged organelles. nih.gov

Disruption of Calcium Homeostasis: Lysosomes are important calcium stores, and their dysfunction can lead to altered cellular calcium signaling, impacting a wide range of cellular processes. researchgate.net

Induction of Inflammation and Apoptosis: The cellular stress caused by lysosomal dysfunction can trigger inflammatory pathways and programmed cell death. researchgate.net

Research has shown that various lyso-glycosphingolipids, a class of molecules that includes lactosylsphingosine, can directly contribute to lysosomal dysfunction by altering lysosomal pH, affecting the time it takes for substances to be imported into the lysosome (endocytic import time), and modifying the activity of other lysosomal enzymes like cathepsins. ucl.ac.uk

Gaucher disease is the most common lysosomal storage disorder, caused by a deficiency in the enzyme glucocerebrosidase (GCase). nih.govyoutube.com This deficiency leads to the primary accumulation of glucosylceramide in the lysosomes of macrophages, which then become known as Gaucher cells. nih.govyoutube.com These lipid-laden cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to the characteristic symptoms of the disease. youtube.comyoutube.com

While glucosylceramide is the primary storage molecule, its deacylated form, glucosylsphingosine (B128621) (lyso-GlcCer), also accumulates and is now considered a key player in the pathophysiology of Gaucher disease. ucl.ac.ukmdpi.com Although structurally different from lactosylsphingosine by a single sugar moiety, the pathogenic mechanisms of glucosylsphingosine provide a valuable framework for understanding how lactosylsphingosine might contribute to disease. Elevated levels of glucosylsphingosine have been shown to:

Induce Neuronal Toxicity: In the neuronopathic forms of Gaucher disease, glucosylsphingosine is highly abundant in the brain tissue and is thought to contribute significantly to the neurological damage. nih.govmdpi.com

Disrupt Cellular Trafficking: Studies have indicated that glucosylsphingosine can bind to tubulin, a key component of the cytoskeleton, suggesting it may perturb cellular trafficking processes. ucl.ac.uk

Cause Mitochondrial Dysfunction: Research suggests that glucosylsphingosine can directly reduce the activity of mitochondrial complex I, a critical component of the electron transport chain, leading to decreased ATP production. ucl.ac.uk

Promote Endoplasmic Reticulum (ER) Stress: The accumulation of glucosylsphingosine can elicit an increase in reactive oxygen species (ROS), leading to ER stress and disrupting cellular protein balance. ucl.ac.uk

Given that lactosylsphingosine shares a similar lyso-glycosphingolipid structure, it is plausible that it could exert similar cytotoxic effects if it were to accumulate in other disease states.

Niemann-Pick disease type C (NPC) is a complex lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. youtube.com These genes are crucial for the transport of cholesterol and other lipids out of the lysosome. youtube.com Consequently, NPC is characterized by the accumulation of unesterified cholesterol and a variety of sphingolipids within the lysosomes. researchgate.netnih.gov

The pathophysiology of NPC is thought to be initiated by the primary defect in cholesterol transport, which then leads to a cascade of secondary lipid storage. While cholesterol is a major storage product, the accumulation of various sphingolipids, including sphingosine (B13886), is also a key pathogenic event. researchgate.net Research has shown that the storage of sphingosine in the acidic compartment of the cell can lead to a depletion of lysosomal calcium. researchgate.net This disruption of calcium homeostasis is believed to be a central factor in the disease, leading to the secondary accumulation of other lipids like sphingomyelin and glycosphingolipids. researchgate.net

Although the direct accumulation of lactosylsphingosine in NPC is not as well-characterized as that of other lipids, its presence as a component of the broader glycosphingolipid storage profile is likely. The general lysosomal dysfunction, altered calcium signaling, and impaired endocytic transport that characterize NPC would create an environment where various glycosphingolipids and their deacylated derivatives, including lactosylsphingosine, could accumulate and contribute to the cellular pathology.

Krabbe disease, or globoid cell leukodystrophy, is a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). nih.gov The primary role of GALC is to hydrolyze the terminal galactose from galactosylceramide, a major component of myelin, and from the cytotoxic lipid galactosylsphingosine (psychosine). nih.gov

Recent research has expanded the understanding of GALC's substrate specificity to include lactosylceramide (B164483). nih.gov This finding is significant because it directly implicates lactosylceramide metabolism in the pathogenesis of Krabbe disease. Studies have shown that fibroblasts from patients with Krabbe disease exhibit impaired lactosylceramide metabolism, leading to its accumulation. nih.gov

As lactosylsphingosine is the deacylated form of lactosylceramide, its formation and potential accumulation are directly linked to this metabolic block. The deficiency of GALC means that lactosylceramide that accumulates cannot be effectively degraded, potentially leading to increased levels of lactosylsphingosine through the action of other enzymes. The accumulation of lactosylceramide itself has been shown to cause aberrant activation of cellular signaling pathways, such as the AKT/PRAS40 axis, which is involved in cell survival and proliferation. nih.gov The potential co-accumulation of lactosylsphingosine could further exacerbate the cellular dysfunction and contribute to the severe demyelination and neurodegeneration characteristic of Krabbe disease.

Lactosylceramidosis is a rare lysosomal storage disorder characterized by a deficiency of the enzyme lactosylceramide galactosyl hydrolase (lactosylceramidase). nih.gov This enzymatic defect leads to the primary accumulation of lactosylceramide in various tissues. nih.govcaymanchem.com

The pathophysiology of lactosylceramidosis is a direct consequence of the inability to break down lactosylceramide. This leads to the progressive storage of this glycosphingolipid within lysosomes, resulting in cellular and organ dysfunction. Given that lactosylsphingosine is derived from lactosylceramide through deacylation, it is highly probable that the accumulation of lactosylceramide in lactosylceramidosis would also lead to a secondary increase in lactosylsphingosine levels. The potential cytotoxic effects of lactosylsphingosine, similar to those observed for glucosylsphingosine in Gaucher disease and psychosine (B1678307) in Krabbe disease, could contribute significantly to the clinical features of lactosylceramidosis.

Contributions to Neurodegenerative Conditions

The nervous system is particularly rich in complex lipids, including glycosphingolipids, which play crucial roles in cell signaling, recognition, and membrane structure. frontiersin.org It is therefore not surprising that disruptions in sphingolipid metabolism are frequently associated with neurodegenerative diseases. nih.govresearchgate.net

Lactosylceramide, the precursor to lactosylsphingosine, has been increasingly implicated in the progression of neurodegeneration. nih.gov It is considered an important intermediate in the synthesis of more complex glycosphingolipids and is also a bioactive molecule in its own right. nih.gov Research has shown that lactosylceramide can promote neuroinflammation by activating immune cells within the central nervous system (CNS). nih.gov

The mechanisms by which lactosylceramide and, by extension, lactosylsphingosine may contribute to neurodegeneration include:

Activation of Astrocytes and Microglia: These are the primary immune cells of the CNS, and their activation by accumulating lipids can lead to the release of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment. nih.gov

Promotion of Abnormal Protein Aggregation: Lactosylceramide has been shown to promote the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Disruption of Lipid Rafts: Lipid rafts are specialized microdomains within the cell membrane that are enriched in sphingolipids and cholesterol and are critical for signal transduction. Alterations in their composition due to the accumulation of molecules like lactosylceramide can disrupt normal cellular signaling. nih.gov

The conversion of lactosylceramide to lactosylsphingosine could represent a key step in the amplification of these neurotoxic effects. As a more soluble and potentially more cytotoxic molecule, lactosylsphingosine may be able to more readily interact with and disrupt various cellular processes, contributing to the neuronal damage and progressive functional decline seen in a range of neurodegenerative conditions.

Interactive Data Table: Lactosylsphingosine in Disease

| Disease | Primary Defect | Accumulated Substrates | Potential Role of Lactosylsphingosine |

| Gaucher Disease | Glucocerebrosidase deficiency | Glucosylceramide, Glucosylsphingosine | Pathogenic mechanisms of structurally similar glucosylsphingosine suggest potential for cytotoxicity. |

| Niemann-Pick C | NPC1/NPC2 protein defect | Cholesterol, Sphingolipids | Likely component of the general glycosphingolipid accumulation contributing to cellular dysfunction. |

| Krabbe Disease | Galactocerebrosidase deficiency | Galactosylceramide, Psychosine, Lactosylceramide | Accumulates due to impaired degradation of lactosylceramide by the deficient enzyme. |

| Lactosylceramidosis | Lactosylceramidase deficiency | Lactosylceramide | Expected to accumulate as a secondary metabolite of the primary storage compound. |

| Neurodegenerative Conditions | Various | Misfolded proteins, Altered lipids | May contribute to neuroinflammation and neuronal damage as a downstream metabolite of lactosylceramide. |

Mechanisms of Neuroinflammation

Lactosylsphingosine, primarily through its precursor lactosylceramide, is a key player in mediating neuroinflammatory processes. The accumulation of these lipids can trigger the activation of glial cells, the resident immune cells of the central nervous system, leading to a cascade of inflammatory events.

Activation of Microglia and Astrocytes: Lactosylceramide has been shown to activate microglia and astrocytes, the primary immune-responsive cells in the brain. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, contributing to a neuroinflammatory environment.

Signaling Pathways: The pro-inflammatory effects of the LacCer/LacSph axis are mediated through various signaling pathways. For instance, lactosylceramide can induce the expression of inflammatory mediators by activating signaling cascades that play a crucial role in the inflammatory response.

Neuronal Dysfunction and Damage

The neurotoxic potential of lysosphingolipids, including compounds structurally similar to lactosylsphingosine, is well-documented. The accumulation of these lipids can lead to neuronal dysfunction and eventual cell death through several mechanisms. While direct studies on lactosylsphingosine are limited, the effects of related compounds such as glucosylsphingosine and galactosylsphingosine (psychosine) provide valuable insights.

Induction of Apoptosis: Glucosylsphingosine, which shares a similar structure with lactosylsphingosine, has been shown to induce apoptosis in neuronal cells nih.gov. This programmed cell death is a key feature of many neurodegenerative diseases. The accumulation of these lipids can trigger apoptotic pathways, leading to the progressive loss of neurons.

Disruption of Cellular Processes: Glucosylsphingosine has been observed to cause neuronal cells to shrivel and to suppress the growth of neurites, the projections from neurons that are essential for communication nih.gov. Furthermore, it can reduce the activity of essential lysosomal enzymes, impairing the cell's ability to break down and recycle waste products nih.gov.

| Pathological Effect | Associated Lysosphingolipid | Cellular Consequence |

| Neuronal Apoptosis | Glucosylsphingosine | Programmed cell death of neurons |

| Neurite Outgrowth Inhibition | Glucosylsphingosine | Impaired neuronal communication |

| Lysosomal Enzyme Inhibition | Glucosylsphingosine | Disrupted cellular waste recycling |

Potential Impact on Myelin Integrity

Myelin is a fatty substance that insulates nerve fibers and is crucial for the rapid transmission of nerve impulses. Damage to myelin, or demyelination, is a hallmark of several devastating neurological diseases. While direct evidence for lactosylsphingosine's impact on myelin is still emerging, the detrimental effects of other lysosphingolipids on myelin-producing cells, the oligodendrocytes, are well-established.

Oligodendrocyte Toxicity: Galactosylsphingosine (psychosine) is known to be highly toxic to oligodendrocytes, leading to their death and subsequent demyelination ucl.ac.uk. This toxicity is a key factor in the pathogenesis of certain leukodystrophies, a group of rare genetic disorders that affect the white matter of the brain.

Demyelination: The loss of oligodendrocytes directly results in the loss of the myelin sheath, a process known as demyelination ucl.ac.uk. This disrupts nerve signal transmission and leads to the neurological symptoms characteristic of demyelinating diseases. Given the structural similarities, it is plausible that lactosylsphingosine could exert similar toxic effects on oligodendrocytes and contribute to myelin damage.

Involvement in Cancer Biology

Emerging evidence suggests that the LacCer/LacSph axis plays a significant role in various aspects of cancer biology, from the initial formation of tumors to their spread and resistance to treatment.

Role in Tumorigenesis and Metastasis

The dysregulation of sphingolipid metabolism has been increasingly implicated in the development and progression of cancer. While the precise role of lactosylsphingosine in tumorigenesis is an active area of research, its involvement in processes critical for metastasis is becoming clearer.

Cell Proliferation and Invasion: Related sphingolipids, such as sphingosine-1-phosphate, are known to promote cancer cell proliferation and invasion taylorfrancis.comnih.gov. The LacCer/LacSph axis may contribute to these processes by influencing signaling pathways that control cell growth and motility.

Metastasis: Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality and involves complex cell adhesion and migration processes nih.gov. The influence of the LacCer/LacSph axis on cell attachment events is a key mechanism in its contribution to metastasis researchgate.net.

Mechanisms of Drug Resistance in Cancer Cells

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of chemotherapeutic agents nih.gov. Alterations in sphingolipid metabolism have been identified as a contributing factor to this phenomenon.

Upregulation of Drug Efflux Pumps: One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove chemotherapy drugs from cancer cells nih.gov.

Sphingolipid Metabolism and MDR: The enzyme glucosylceramide synthase (GCS), which is involved in the synthesis of lactosylceramide's precursor, has been linked to multidrug resistance. Overexpression of GCS can lead to an increase in glycosphingolipids, which may in turn upregulate the expression of ABC transporters, thereby enhancing drug efflux and contributing to resistance. This suggests a potential role for the entire metabolic pathway, including lactosylsphingosine, in mediating drug resistance.

| Enzyme/Pathway | Role in Drug Resistance | Mechanism |

| Glucosylceramide Synthase (GCS) | Promotes multidrug resistance | Upregulation of ABC transporter expression, leading to increased drug efflux |

| Sphingolipid Metabolism | Contributes to chemotherapy resistance | Alterations in the balance of pro-apoptotic and pro-survival sphingolipids |

Influence on Cell Attachment Events (via LacCer/LacSph Axis)

The interaction of cancer cells with their surrounding environment is critical for their survival, growth, and ability to metastasize. The LacCer/LacSph axis has a direct impact on these cell attachment events.

Modulation of Integrin Function: Lactosylceramide has been shown to regulate the function of integrins, which are cell surface receptors that mediate cell-matrix and cell-cell adhesion researchgate.net. It can induce the clustering of β1-integrins within specific microdomains of the cell membrane, leading to their activation researchgate.net.

Regulation of Cell Adhesion and Migration: By modulating integrin function, the LacCer/LacSph axis can influence the adhesion and migration of cancer cells researchgate.net. The activation and subsequent internalization of integrins can lead to transient cell detachment, a process that is crucial for cell movement and invasion researchgate.net. These findings suggest that aberrant levels of glycosphingolipids in cancer cells may directly impact their metastatic potential by altering cell attachment dynamics researchgate.net.

Links to Systemic Inflammation and Oxidative Stress

Lactosylsphingosine, as part of the lactosylceramide/lactosylsphingosine (LacCer/LacSph) axis, is implicated in the intricate signaling pathways that underpin systemic inflammation and oxidative stress. The generation of lactosylceramide by LacCer synthase can create an environment of oxidative stress through the production of reactive oxygen species (ROS) and superoxides. nih.govresearchgate.net This oxidative environment, in turn, triggers a cascade of signaling events that contribute to a variety of inflammatory and pathological conditions. nih.govresearchgate.net The two primary pathways through which lactosylceramide contributes to inflammation are the cell adhesion/migration pathway and the phospholipase A2 pathway. nih.gov

Induction of Reactive Oxygen Species (ROS) (via LacCer/LacSph Axis)

A key mechanism by which the LacCer/LacSph axis contributes to disease pathophysiology is through the generation of ROS. Lactosylceramide has been shown to activate NADPH oxidase, a critical enzyme in the production of ROS. nih.gov This activation leads to a state of "redox stress," which has been observed in human arterial cells where it stimulates cell proliferation. nih.gov While the precise molecular details of how lactosylceramide activates NADPH oxidase are still under investigation, this interaction is a crucial step in the signaling cascade. nih.gov

In various cell types, the accumulation of glycosphingolipids, particularly lactosylceramide, is associated with increased intracellular ROS. This can lead to mitochondrial dysfunction and has been implicated in conditions like cardiac hypertrophy. frontiersin.org The inhibition of glycosphingolipid synthesis has been shown to alleviate this ROS-induced cellular stress. frontiersin.org

Table 1: Research Findings on Lactosylceramide-Induced ROS Production

| Cell Type | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Human Arterial Cells | Lactosylceramide | Induced expression of c-Fos and stimulated cell proliferation via NADPH oxidase-mediated ROS production. | nih.gov |

| Cardiomyocytes | Lactosylceramide | Generated ROS, leading to cellular hypertrophy. | frontiersin.org |

Modulation of Pro-inflammatory Pathways

The lactosylceramide generated within the LacCer/LacSph axis is a potent modulator of several pro-inflammatory signaling pathways. One of the central mechanisms involves the activation of cytosolic phospholipase A2 (cPLA2). nih.gov This enzyme cleaves arachidonic acid from phospholipids, which then serves as a precursor for the synthesis of prostaglandins and other eicosanoids—well-known mediators of inflammation. nih.gov

Furthermore, the axis is closely linked to the signaling of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine. Studies have shown that TNF-α can increase the activity of LacCer synthase in a dose-dependent manner. nih.gov This creates a positive feedback loop where inflammation can stimulate the production of lactosylceramide, which in turn amplifies the inflammatory response. In human endothelial cells, blocking LacCer synthase activity has been shown to mitigate TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory cell adhesion. nih.gov

The signaling cascades initiated by the LacCer/LacSph axis also involve the activation of transcription factors that regulate the expression of pro-inflammatory genes. These include pathways involving c-Fos and other proto-oncogenes that bind to DNA and induce cellular responses. nih.gov Related sphingolipids, such as sphingosine and sphingosine-1-phosphate, have been shown to activate key inflammatory pathways like the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), suggesting that similar mechanisms may be engaged by lactosylsphingosine. researchgate.netnih.govnih.gov

Table 2: Lactosylceramide's Role in Pro-inflammatory Signaling

| Pathway Component | Role in Inflammation | Interaction with LacCer/LacSph Axis | Reference |

|---|---|---|---|

| Cytosolic Phospholipase A2 (cPLA2) | Generates arachidonic acid, a precursor to pro-inflammatory eicosanoids. | Activated by lactosylceramide. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine. | Induces the activity of LacCer synthase. | nih.gov |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Mediates the adhesion of inflammatory cells to the endothelium. | Upregulation by TNF-α is mitigated by blocking LacCer synthase. | nih.gov |

| c-Fos | A proto-oncogene involved in cell proliferation and stress responses. | Expression is induced by lactosylceramide in human arterial cells. | nih.gov |

Advanced Research Methodologies and Diagnostic Applications of Lactosylsphingosine

Quantitative Analytical Techniques in Biological Samples

The accurate measurement of lactosylsphingosine in complex biological samples, such as plasma and tissues, is fundamental to understanding its physiological and pathological roles. This requires highly sensitive and specific analytical methods capable of distinguishing it from structurally similar lipids.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the quantitative analysis of lactosylsphingosine. longdom.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) integrate the powerful separation capabilities of LC with the precise detection and quantification offered by MS. longdom.org In this process, the sample is first passed through an LC column to separate the various components. longdom.org The separated compounds then enter the mass spectrometer to be ionized, and their mass-to-charge ratio is measured for identification and quantification. longdom.org

Ultra-Performance Liquid Chromatography (UPLC), an evolution of traditional HPLC, utilizes columns with sub-2 µm particles, resulting in significantly improved resolution, speed, and sensitivity in separations. waters.com When coupled with tandem mass spectrometry (UPLC-MS/MS) using an electrospray ionization (ESI) source, it provides a highly robust platform for analyzing sphingoid bases like lactosylsphingosine. universiteitleiden.nlmeasurlabs.com This combination allows for excellent sensitivity and linearity in detection, making it possible to quantify multiple sphingoid bases simultaneously from a small plasma sample. universiteitleiden.nlresearchgate.net The high data acquisition rates of modern mass spectrometers are essential to accurately profile the narrow peaks generated by UPLC systems, ensuring reproducible quantification. waters.com

| Technique | Principle | Key Advantages for Lactosylsphingosine Analysis |

|---|---|---|

| LC-MS/MS | Combines High-Performance Liquid Chromatography (HPLC) for separation with tandem mass spectrometry for detection and quantification. longdom.org | High sensitivity and specificity, crucial for analyzing complex biological samples and distinguishing between structurally similar lipids. longdom.orgnih.gov |

| UPLC-ESI-MS/MS | Utilizes Ultra-Performance Liquid Chromatography (UPLC) for faster, higher-resolution separation, coupled with Electrospray Ionization (ESI) tandem mass spectrometry. universiteitleiden.nlmeasurlabs.com | Enhanced speed and sensitivity over traditional LC-MS/MS, allows for high-throughput analysis and simultaneous quantification of multiple sphingoid bases from minimal sample volumes. waters.comuniversiteitleiden.nl |

Prior to mass spectrometric analysis, effective sample preparation is critical to remove interfering substances and enrich the analyte of interest. sigmaaldrich.com Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from complex mixtures like biological fluids. sigmaaldrich.comorganomation.com The process relies on the differential affinity of compounds for a solid sorbent (the stationary phase) versus a liquid sample (the mobile phase). organomation.com

For lactosylsphingosine and other glycosphingolipids, SPE protocols often employ C18 cartridges, which operate on a reversed-phase mechanism, retaining hydrophobic compounds. nih.govresearchgate.net Another powerful approach is ion-exchange chromatography, which separates molecules based on their net charge. waters.com Strong cation-exchange SPE has been successfully used to isolate galactosylsphingosine, a related compound, from tissue extracts, demonstrating its utility for purifying charged sphingoid bases. researchgate.net These chromatographic cleanup steps are essential for reducing matrix effects and improving the accuracy and reliability of subsequent quantitative analysis by MS. sigmaaldrich.com

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov The ideal internal standard has physical and chemical properties nearly identical to the analyte. nih.gov Lactosylsphingosine has been effectively employed as an internal standard for the quantification of other crucial glycosphingolipid biomarkers. researchgate.netnih.gov

Notably, it has been used to quantify galactosylsphingosine (psychosine) in tissues from a mouse model of Krabbe disease. researchgate.net In this method, lactosylsphingosine is added to the tissue sample before extraction and analysis, allowing for accurate determination of galactosylsphingosine concentration by comparing its MS signal to that of the known amount of lactosylsphingosine. researchgate.net While stable isotope-labeled analogs are often the preferred choice for internal standards, their synthesis can be costly. nih.gov Therefore, structurally similar, naturally occurring lipids like lactosylsphingosine provide a practical alternative. researchgate.netnih.gov To further improve performance, chemically modified versions, such as N-glycine lactosylsphingosine, have been developed to serve as superior internal standards with physical properties that are almost identical to the native analytes. caymanchem.com

Biomarker Development and Disease Monitoring

The ability to accurately quantify lactosylsphingosine has opened avenues for its investigation as a biomarker for diagnosing and monitoring certain inherited metabolic conditions.

Lysosomal storage disorders (LSDs) are a group of inherited diseases caused by defects in lysosomal enzyme function, leading to the accumulation of undegraded macromolecules. testcatalog.orgmdpi.com Lactosylsphingosine is a substrate for the lysosomal enzyme galactocerebrosidase (GALC). testcatalog.orgmdpi.comnih.gov A deficiency in GALC activity causes Krabbe disease, a severe neurodegenerative disorder, and results in the accumulation of its substrates, including galactosylsphingosine (psychosine), galactosylceramide, and lactosylceramide (B164483), as well as lactosylsphingosine. testcatalog.orgmayocliniclabs.com The buildup of these lipids contributes to the widespread demyelination and neurological damage characteristic of the disease. testcatalog.orgnih.gov

Beyond Krabbe disease, lactosylsphingosine is also being investigated as a potential biomarker for other LSDs, including Gaucher disease and Niemann-Pick disease Type C. smolecule.com Furthermore, lactosylceramidosis, a rare disorder caused by a deficiency of the enzyme that hydrolyzes lactosylceramide, leads to its accumulation and could foreseeably result in elevated lactosylsphingosine levels. caymanchem.com

| Lysosomal Storage Disorder | Deficient Enzyme | Primary Accumulated Substrates | Relevance of Lactosylsphingosine |

|---|---|---|---|

| Krabbe Disease | Galactocerebrosidase (GALC). testcatalog.orgmdpi.comnih.gov | Galactosylsphingosine (psychosine), Galactosylceramide. testcatalog.org | Lactosylsphingosine is also a substrate for GALC and its accumulation is part of the disease pathology. testcatalog.orgnih.gov |

| Lactosylceramidosis | Lactosylceramidase (a β-galactosidase). caymanchem.com | Lactosylceramide. caymanchem.com | Potential biomarker due to the accumulation of its precursor, lactosylceramide. caymanchem.com |

| Gaucher Disease | Glucocerebrosidase (GBA). testcatalog.orgucl.ac.uk | Glucosylceramide, Glucosylsphingosine (B128621). ucl.ac.uk | Investigated as a potential secondary biomarker. smolecule.com |

A key application for a reliable biomarker is to monitor the effectiveness of therapeutic interventions. smolecule.com In many LSDs, the goal of treatments like enzyme replacement therapy (ERT) is to reduce the accumulation of toxic substrates. mdpi.compnas.org Therefore, measuring the levels of specific biomarkers in a patient's plasma or tissues can provide an objective measure of treatment response. For instance, glucosylsphingosine is a highly sensitive and specific biomarker used for the primary diagnosis and follow-up monitoring of Gaucher disease. smolecule.com Similarly, circulating globotriaosylsphingosine is measured to monitor Fabry disease and the efficacy of ERT. pnas.org

Based on this principle, the quantification of lactosylsphingosine could serve as a valuable tool for monitoring experimental therapies for relevant disorders like Krabbe disease. researchgate.net A significant reduction in lactosylsphingosine levels following treatment would suggest that the therapy is successfully addressing the underlying enzymatic defect and reducing the pathological substrate burden. researchgate.netsmolecule.com

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Lactosylsphingosine | 10978520 |

| Galactosylsphingosine (Psychosine) | 107755 |

| Glucosylsphingosine | 123856 |

| Globotriaosylsphingosine | 44558515 |

| Sphingosine (B13886) | 6857521 |

| Sphinganine | 1113 |

| Lactosylceramide | 441473 |

| Galactosylceramide | 439223 |

| Glucosylceramide | 644095 |

Applications in Chemical Biology and Glycosphingolipid Research

Lactosylsphingosine serves as a pivotal molecule in the fields of chemical biology and glycosphingolipid (GSL) research. Its unique structure, combining a disaccharide headgroup with a lipid tail, makes it a valuable precursor and tool for investigating the complex roles of GSLs in biological systems. Researchers have leveraged lactosylsphingosine to develop sophisticated molecular probes, create efficient synthesis platforms for complex GSLs, and probe cellular functions and disease mechanisms in various model systems.

Synthesis of Structurally Defined Probes and Analogs

The study of glycosphingolipid function often requires structurally precise tools to dissect their interactions and metabolic pathways. Lactosylsphingosine is a key starting material for the synthesis of such tools. acs.orgcaymanchem.com Because naturally sourced GSLs are often heterogeneous mixtures, synthetic GSLs and their analogs provide the uniformity needed for detailed biochemical and cellular analysis. rsc.orgresearchgate.net

A significant challenge in GSL research is identifying their interaction partners within the complex environment of the cell membrane. To address this, bifunctional GSL probes have been developed. For instance, derivatives of GSLs, which can be synthesized from lactosylsphingosine precursors, have been equipped with photoresponsive elements and bioorthogonal tags. rsc.org These probes can be introduced into live cells where they mimic natural GSLs. Upon photoactivation, they covalently crosslink with nearby proteins, which can then be isolated and identified using the bioorthogonal handle. This approach has been used to profile GSL-interacting membrane proteins and has revealed that the glycan structure influences the specific proteins with which a GSL interacts. rsc.org

Fluorescence Resonance Energy Transfer (FRET) probes are another class of powerful tools derived from GSL structures. A FRET probe for ganglioside-processing enzymes was synthesized chemoenzymatically starting from lactosyl sphingosine. nih.gov This probe allows for the real-time monitoring of enzyme activity, which is crucial for understanding the regulation of GSL metabolism and for the development of enzyme inhibitors. nih.gov Furthermore, isotopically labeled analogs, such as carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), have been synthesized from lactosylsphingosine. nih.gov These labeled molecules are invaluable as internal standards for mass spectrometry-based quantification of biomarkers in diseases like Fabry disease, ensuring accurate diagnosis and monitoring. nih.gov

Development of Chemoenzymatic Synthesis Tools

The typical chemoenzymatic approach involves the chemical synthesis of lactosylsphingosine, which is water-soluble, making it an ideal acceptor substrate for subsequent enzymatic glycosylations in aqueous solutions. rsc.orgrsc.org This initial chemical synthesis can be performed on a large scale from commercially available starting materials like lactose (B1674315) and phytosphingosine. rsc.orgmdpi.com

Once lactosylsphingosine is obtained, further sugar units are added using specific glycosyltransferases in what are often termed one-pot multienzyme (OPME) systems. researchgate.netrsc.org These systems generate the required activated sugar nucleotide donors in situ from simpler, less expensive monosaccharides, avoiding the need to use costly sugar nucleotides as starting materials. rsc.org For example, to synthesize GM3 sphingosine, N-acetylneuraminic acid (Neu5Ac) is activated by CMP-sialic acid synthetase and then transferred to lactosylsphingosine by a specific sialyltransferase. rsc.org This method allows for the controlled, stepwise elongation of the glycan chain, enabling the synthesis of a diverse library of complex GSLs, including various gangliosides that are important cancer antigens like GD2 and GD3. acs.orgmdpi.comcaymanchem.com

A major advantage of using the water-soluble lactosylsphingosine intermediate is the simplified purification process. After the enzymatic reaction, the desired glycosphingosine product, which is more hydrophobic than the lactosylsphingosine starting material, can be easily separated from the water-soluble enzymes and byproducts using a simple C18 solid-phase extraction cartridge. rsc.orgrsc.org The final step is a straightforward chemical N-acylation of the sphingosine amino group to install the desired fatty acid chain, yielding the final, structurally defined GSL. acs.orgrsc.org This streamlined chemoenzymatic strategy is highly efficient and accessible, empowering even non-specialists to produce complex GSLs for research. acs.orgcaymanchem.com

Utilization in Cellular and In Vivo Model Systems for Functional Studies

Lactosylsphingosine and its derivatives are used extensively in cellular and animal models to elucidate the biological functions of GSLs and their roles in disease.

In functional studies, synthetic lactosylsphingosine has been evaluated for its effects on various cell types. For example, at micromolar concentrations, it was shown to reduce the viability of human neutrophils. nih.gov In studies on lysosomal storage disorders (LSDs), exposure of cells to lactosylsphingosine was found to induce lysosomal dysfunction, including increases in lysosomal pH and accumulation of other lipids. researchgate.net This contrasts with its acylated counterpart, lactosylceramide, which did not produce the same toxic effects, highlighting the specific role of the lyso-form of the GSL. nih.govresearchgate.net

Lactosylsphingosine also serves as a critical tool in studying the pathology of specific diseases in vivo. The twitcher mouse, an animal model for globoid cell leukodystrophy (Krabbe disease), accumulates a cytotoxic metabolite called galactosylsphingosine (psychosine). ucl.ac.uk In developing assays to monitor potential therapies for this disease, lactosylsphingosine has been employed as an internal standard for the sensitive and specific quantification of psychosine (B1678307) in mouse tissues by mass spectrometry. ucl.ac.uk

Furthermore, studies in cellular models of Gaucher disease, another LSD, have used lactosylsphingosine as a control compound to distinguish the specific effects of the disease-related lipid, glucosylsphingosine (GlcSph). universiteitleiden.nl While several lyso-GSLs can cause general lysosomal impairment, proteomic studies revealed that GlcSph, psychosine, and lactosylsphingosine each trigger distinct changes in cellular pathways, indicating that the carbohydrate portion of the molecule plays a crucial role in its specific toxicity. universiteitleiden.nl In models of Fabry disease, lactosylsphingosine was used as a negative control to demonstrate that the disease-specific lipid, lyso-Gb3, was responsible for promoting smooth muscle cell proliferation, a key pathological feature. These studies underscore the value of lactosylsphingosine as a specific molecular tool to dissect complex disease mechanisms in relevant biological systems.

Q & A

Q. What are the primary analytical techniques for detecting and quantifying lactosylsphingosine in biological samples?

Lactosylsphingosine (LacSph) is typically quantified using liquid chromatography-mass spectrometry (LC/MS), which offers high sensitivity and specificity for glycosphingolipid analysis. For tissue samples, lipid extraction followed by normalization to phosphate content ensures accurate comparisons between experimental groups . Researchers should validate their methods using internal standards and replicate measurements to account for matrix effects.

Q. How is lactosylsphingosine synthesized in laboratory settings, and what are the standard protocols?

Lactosylsphingosine can be synthesized via β-glycosylation of a sphingosine acceptor (e.g., derived from phytosphingosine) with a lactosyl donor. A common protocol involves BF₃·OEt₂ as a promoter in dichloromethane at -40°C, with 4 Å molecular sieves to control moisture . Detailed step-by-step procedures, including purification via column chromatography, should be documented in supplementary materials to ensure reproducibility .

Q. What is the biological significance of lactosylsphingosine in cellular processes?

Lactosylsphingosine is a key intermediate in glycosphingolipid metabolism. Elevated levels are linked to lysosomal storage disorders, such as Krabbe disease, due to impaired degradation pathways. In vitro studies using knockout mouse models have shown its accumulation disrupts lipid raft integrity and signaling pathways, necessitating careful comparison with wild-type controls .

Advanced Research Questions

Q. How can researchers optimize glycosylation reactions to improve lactosylsphingosine synthesis yields?

Low yields in β-glycosylation often stem from competing side reactions or suboptimal donor-acceptor ratios. Systematic optimization involves:

- Screening promoters (e.g., TMSOTf vs. BF₃·OEt₂) .

- Adjusting reaction temperature (-40°C to 0°C) to balance kinetics and selectivity.

- Pre-activating the donor before adding the acceptor. Data should be analyzed using ANOVA to identify statistically significant variables, with triplicate trials to ensure reliability .

Q. What experimental strategies address discrepancies in lactosylsphingosine quantification across studies?

Contradictions in LC/MS data may arise from differences in lipid extraction protocols or instrumentation calibration. To reconcile these:

- Standardize sample preparation (e.g., Folch vs. Bligh-Dyer methods).

- Use isotope-labeled internal standards (e.g., d₅-LacSph) for normalization.

- Cross-validate results with orthogonal techniques like thin-layer chromatography . A meta-analysis framework, as described in systematic review guidelines, can contextualize variability .

Q. How should researchers design experiments to investigate lactosylsphingosine’s role in disease pathogenesis?

Hypothesis-driven approaches include:

- In vitro models : Treating neuronal cell lines with LacSph to assess cytotoxicity via MTT assays.

- In vivo models : Using tissue-specific saposin-deficient mice to study lipid accumulation dynamics .

- Multi-omics integration : Correlating LacSph levels with transcriptomic/proteomic datasets to identify dysregulated pathways. Ensure ethical compliance and power calculations for animal studies .

Q. What methodological pitfalls should be avoided when analyzing lactosylsphingosine in complex matrices?

Common pitfalls include:

- Ion suppression in LC/MS : Mitigate by optimizing mobile phase composition.

- Incomplete lipid extraction : Validate recovery rates using spiked samples.

- Overinterpretation of correlative data : Use causal inference models (e.g., Mendelian randomization) to distinguish association from causation .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing lactosylsphingosine-related findings?

- Provide raw data and processing scripts in supplementary materials.

- Detail instrument parameters (e.g., MS fragmentation patterns) and statistical thresholds (e.g., p-value adjustments for multiple comparisons) .

- Follow journal guidelines for figures: Use high-resolution images, label axes clearly, and avoid overcrowding chemical structures in graphical abstracts .

What frameworks guide the formulation of robust research questions about lactosylsphingosine?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.